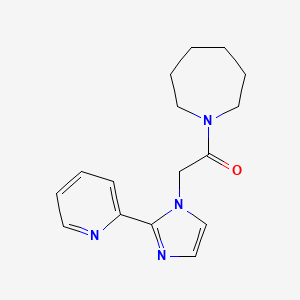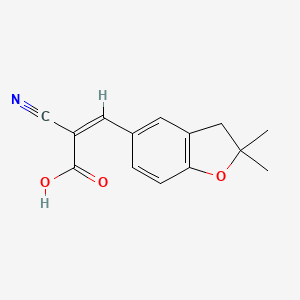
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is used in the treatment of various types of cancers and autoimmune diseases.
Mécanisme D'action
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is a selective inhibitor of BTK, a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide prevents the activation of downstream signaling pathways and disrupts the survival and proliferation of cancer cells. In autoimmune diseases, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide reduces inflammation by inhibiting B-cell activation and antibody production.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has also been shown to selectively inhibit BTK without affecting other kinases, minimizing off-target effects. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has demonstrated potent anti-tumor activity and reduced inflammation in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic profile, and promising preclinical results. However, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide also has some limitations, including its relatively low solubility and potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for the development of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. One potential direction is the combination of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is the evaluation of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide in other types of cancers and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic profile and reduce the potential for off-target effects of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide.
Méthodes De Synthèse
The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide involves several steps, including the reaction of 4-ethoxyphenylboronic acid with 3-cyanophenylboronic acid to form 1-(3-cyanophenyl)-4-ethoxyphenylboronic acid. This intermediate is then coupled with N-methylmethanesulfonamide to form 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide. The synthesis of 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancers and autoimmune diseases. In preclinical studies, 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide is currently undergoing clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-17-9-7-16(8-10-17)19(2)23(20,21)13-15-6-4-5-14(11-15)12-18/h4-11H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRRLLUMHBRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-(4-ethoxyphenyl)-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
